2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol

Hydrolytic Stability Polymer Degradation Polyurethane Chemistry

Traditional aliphatic diols used in biodegradable polymers often undergo unpredictable bulk hydrolysis, compromising scaffold integrity and drug release kinetics. This thioketal diol solves that problem by providing a monomer with exceptional hydrolytic stability coupled with selective, rapid oxidative cleavage. - Enables poly(thioketal urethane) bone cements that achieve 40 MPa compressive strength and remain inert >6 months under physiological conditions before osteoclast-mediated ROS resorption. - Designed for oxidation-degradable 3D-printed tissue scaffolds that match degradation rate to new tissue formation, avoiding premature failure seen with polyester analogs.

Molecular Formula C7H16O2S2
Molecular Weight 196.3 g/mol
Cat. No. B11715804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol
Molecular FormulaC7H16O2S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCC(C)(SCCO)SCCO
InChIInChI=1S/C7H16O2S2/c1-7(2,10-5-3-8)11-6-4-9/h8-9H,3-6H2,1-2H3
InChIKeyINYSWWGLFCGPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioketal Diol Monomer Overview


2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol (CAS 1965253-60-4), commonly abbreviated as TK diol or HO-TK-OH, is a low-molecular-weight (196.33 g/mol) aliphatic diol featuring a central thioketal (TK) functional group flanked by two hydroxyethyl thioether arms [1]. As a member of the thioketal diol class, its hallmark molecular characteristic is the sulfur-containing ketal linkage, which imparts a unique reactivity profile: it remains hydrolytically stable but undergoes specific cleavage in the presence of reactive oxygen species (ROS) [2]. This oxidative lability directly addresses the limitations of traditional polyol monomers used in biodegradable polymer synthesis, making it a strategic building block for stimuli-responsive polyurethanes, hydrogels, and drug delivery systems where predictable, on-demand degradation is paramount.

Why Generic Diols Cannot Replace This Thioketal Monomer


Attempting to substitute 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol with structurally analogous or conventional diols fundamentally undermines the core value proposition of ROS-responsive materials. Common aliphatic diols, such as 1,4-butanediol or poly(ε-caprolactone) diol (PCL diol), produce polyurethanes that degrade via bulk hydrolysis, a process known for uncontrollable autocatalytic acceleration and unpredictable in vivo resorption [1]. Even sulfur-containing analogs like 2,2′-thiodiethanol (thiodiglycol) lack the thioketal moiety and cannot achieve the critical binary performance of prolonged hydrolytic stability combined with rapid, selective oxidative cleavage [2]. In contrast, the thioketal linkage in the target compound is specifically engineered to remain inert for over six months in physiological aqueous environments but disintegrate completely within days upon exposure to cell-generated ROS [1]. This evidence confirms that generic substitution sacrifices the precise control over degradation kinetics and mechanism that defines the target compound's utility in orthopaedic cements, tissue engineering scaffolds, and stimuli-responsive drug carriers.

Quantitative Evidence for the Thioketal Diol


Hydrolytic Stability vs. Polycaprolactone Urethanes

In a direct head-to-head comparative degradation study, films cast from a poly(thioketal urethane) (PTKUR) synthesized using 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol showed no measurable mass loss after 26 weeks (6 months) of incubation in phosphate-buffered saline (PBS) at 37°C. Under identical conditions, poly(caprolactone urethane) (PCLUR) films, representing the current hydrolytically degradable standard, undergo significant bulk degradation, with the process being autocatalytic and accelerating over time [1].

Hydrolytic Stability Polymer Degradation Polyurethane Chemistry

Oxidative Degradation Selectivity

The same study highlighted the differential oxidative degradation kinetics. When incubated in an accelerated oxidative medium (20% H₂O₂ in 0.1 M CoCl₂) that simulates the implant environment, PTKUR films underwent complete degradation in less than 1 week (<4 days). In stark contrast, the PCLUR comparator films, which degrade via a passive hydrolytic mechanism, only showed substantial degradation after 4 months under identical oxidative conditions [1].

Oxidative Degradation ROS-Responsive Selective Degradation

Bone-Like Compressive Strength

Incorporation of 2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol into a lysine triisocyanate (LTI) prepolymer network and loading with MasterGraft® (MG) ceramic microparticles yielded a composite bone cement with a compressive yield strength of 40 ± 7 MPa and a modulus of 936 ± 46 MPa after 1 week of curing. This significantly exceeds the mechanical properties of trabecular bone, which has a reported compressive strength of 5–10 MPa and a modulus of 50–400 MPa [1].

Mechanical Properties Bone Cement Compressive Strength

In Vitro Cytocompatibility

The safety profile of materials derived from this thioketal chemistry is independently validated in a recent study of 3D-printable, ROS-sensitive resins formulated from TK dithiols (the analogous dithiol form of the core structure). All TK-based resins produced fine-detail 3D-printed constructs and exhibited negligible in vitro cytotoxicity, supporting their use as implantable biomaterials [1].

Cytotoxicity Biocompatibility 3D Printing

Key Application Scenarios


Load-Bearing Orthopedic Bone Void Fillers

The primary application is as a polyol component in injectable, settable poly(thioketal urethane) (PTKUR) composite bone cements for load-bearing orthopedic sites, such as vertebral compression fractures or tibial plateau defects. The evidence shows the set cement achieves a compressive strength of 40 MPa within one week, exceeding the strength of trabecular bone by 4-8x, providing immediate mechanical stability [1]. Crucially, the material’s degradation is biologically coupled to the healing process: it remains hydrolytically stable for >6 months to support bone in-growth [1], but is actively resorbed by osteoclast-generated ROS in <1 week in oxidative microenvironments [1]. This addresses the critical unmet need for a bone cement that matches the strength of PMMA while being fully resorbable and integrative with host bone.

ROS-Responsive Tissue Engineering Scaffolds

2,2'-(Propane-2,2-diylbis(sulfanediyl))diethanol is an ideal precursor for 3D-printable, oxidation-degradable tissue scaffolds. Resins formulated from its dithiol analog produce constructs with negligible cytotoxicity and are compatible with commercial 3D printers [2]. Unlike polyester scaffolds that degrade prematurely through uncontrolled hydrolysis, these thioketal-based scaffolds are selectively degraded by cell-secreted ROS over weeks to months in vivo [3], precisely matching the rate of new tissue formation. This predictable degradation profile is particularly valuable in soft and hard tissue regeneration where scaffold longevity must be guaranteed without requiring a second surgery for removal.

Tumor Microenvironment-Responsive Drug Delivery

The compound serves as a monomer to synthesize ROS-sensitive nanocarriers for oncology. The thioketal bond is cleaved intracellularly upon encountering the high ROS concentrations characteristic of cancer cells [4]. This mechanism enables the design of polyurethane micelles or polymersomes that stably encapsulate hydrophobic cytotoxics during systemic circulation (benefiting from the hydrolytic stability) but disintegrate and release their payload rapidly upon uptake into the oxidative tumor microenvironment, maximizing therapeutic efficacy while minimizing systemic off-target toxicity.

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